molecular formula C25H28ClNO3 B12471130 Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12471130
M. Wt: 425.9 g/mol
InChI Key: RXVHZBBATKSCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the properties of quinoline and ester functionalities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with octanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives to highlight its uniqueness:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Camptothecin: An anticancer agent with a quinoline-based structure but different functional groups.

    Mepacrine: Another antimalarial drug with a quinoline core and distinct substituents.

The unique combination of the octyl ester, chloro, and methoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C25H28ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H28ClNO3/c1-3-4-5-6-7-8-15-30-25(28)22-17-24(18-9-12-20(29-2)13-10-18)27-23-14-11-19(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3

InChI Key

RXVHZBBATKSCOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.